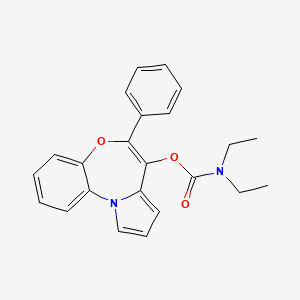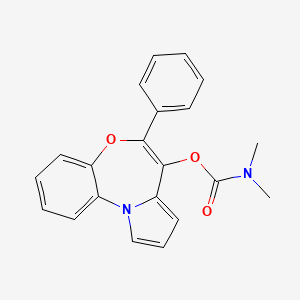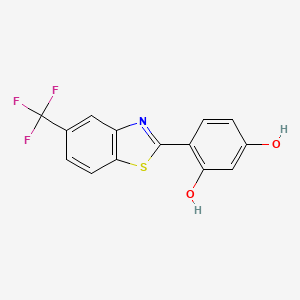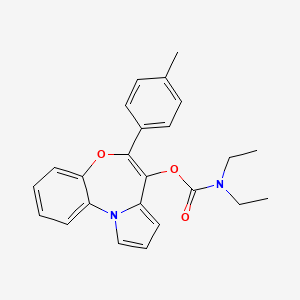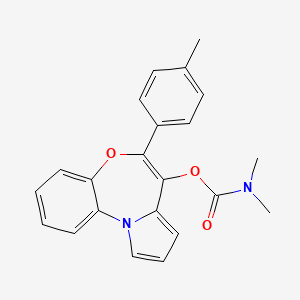![molecular formula C52H50Cl2N6O10 B10833170 2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid](/img/structure/B10833170.png)
2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biaryl compound 2 is a type of biaryl compound, which consists of two aromatic rings connected by a single bond. Biaryl compounds are prevalent in natural products, pharmaceuticals, and materials science due to their unique structural features and diverse biological activities . These compounds are known for their axial chirality and are often used as scaffolds in drug design and as ligands in catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biaryl compound 2 can be synthesized through various methods, including:
Direct C-H Bond Activation: This method involves the activation of a carbon-hydrogen bond in one of the aromatic rings, followed by coupling with another aromatic ring.
Cross-Coupling Reactions: Traditional methods such as the Suzuki-Miyaura and Ullmann reactions are commonly used.
Electrochemical Synthesis: This method uses electricity to drive the coupling of aromatic rings, offering a greener alternative to traditional methods.
Industrial Production Methods
In industrial settings, the production of biaryl compounds often relies on large-scale cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors has also been explored to enhance the production rate and reduce waste .
Analyse Chemischer Reaktionen
Types of Reactions
Biaryl compound 2 undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitro groups on the aromatic rings to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Biarylverbindung 2 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Herstellung von Materialien wie Polymeren und elektronischen Geräten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Biarylverbindung 2 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor von Enzymen wirken, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert . Die beteiligten Pfade umfassen oft Signaltransduktion und Stoffwechselpfade .
Wirkmechanismus
The mechanism of action of biaryl compound 2 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Biarylverbindung 2 kann mit anderen Biarylverbindungen verglichen werden, wie zum Beispiel:
Biarylverbindung 1: Bekannt für seine Verwendung in der Katalyse und als pharmazeutisches Zwischenprodukt.
Biarylverbindung 3: Wird bei der Synthese von Naturstoffen und als Ligand in metallkatalysierten Reaktionen verwendet.
Die Einzigartigkeit von Biarylverbindung 2 liegt in ihren spezifischen strukturellen Merkmalen und biologischen Aktivitäten, die sie zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie machen .
Eigenschaften
Molekularformel |
C52H50Cl2N6O10 |
|---|---|
Molekulargewicht |
989.9 g/mol |
IUPAC-Name |
2-[[4-[[3-[3-[[4-[[(2-carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C52H50Cl2N6O10/c1-31-37(27-69-47-15-45(67-25-35-11-33(17-55)19-57-21-35)39(13-43(47)53)23-59-51(3,29-61)49(63)64)7-5-9-41(31)42-10-6-8-38(32(42)2)28-70-48-16-46(68-26-36-12-34(18-56)20-58-22-36)40(14-44(48)54)24-60-52(4,30-62)50(65)66/h5-16,19-22,59-62H,23-30H2,1-4H3,(H,63,64)(H,65,66) |
InChI-Schlüssel |
JQCFAYBBTOJHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=C(C=C(C(=C3)OCC4=CC(=CN=C4)C#N)CNC(C)(CO)C(=O)O)Cl)COC5=C(C=C(C(=C5)OCC6=CC(=CN=C6)C#N)CNC(C)(CO)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


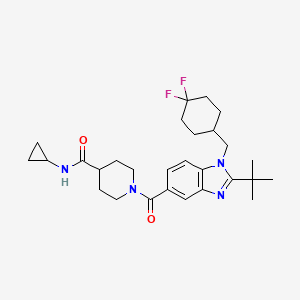
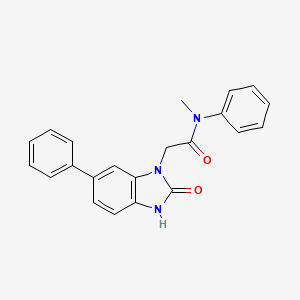
![N-(3-Chloro-4-fluoro-phenyl)-2-{2,6-dichloro-3-[(2,2-dimethyl-propionylamino)-methyl]-phenylamino}-6-(2-fluoroethoxy)-1-methyl-1H-benzimidazole-5-carboxylic acid amide](/img/structure/B10833090.png)
![Benzo[d]oxazol-2(3H)-one derivative 2](/img/structure/B10833094.png)
![Benzo[d]oxazol-2(3H)-one derivative 3](/img/structure/B10833095.png)

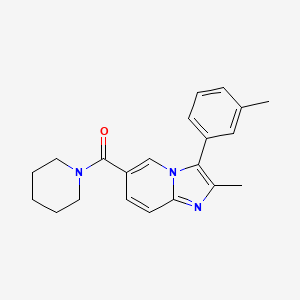
![N-(5-((4-bromo-2-chlorophenyl)amino)-4-fluorobenzo[d]thia-zol-6-yl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide](/img/structure/B10833101.png)
